molecular formula C11H7F2NOS B258990 N-(3,4-difluorophenyl)thiophene-2-carboxamide

N-(3,4-difluorophenyl)thiophene-2-carboxamide

Cat. No. B258990
M. Wt: 239.24 g/mol
InChI Key: XADMDDBIOXLYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamide derivatives. It is an important compound in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)thiophene-2-carboxamide involves the inhibition of key enzymes and signaling pathways involved in various diseases. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activity of protein kinase C (PKC), which plays a crucial role in the proliferation and survival of cancer cells. Furthermore, it modulates the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)thiophene-2-carboxamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis and inhibits the proliferation of cancer cells by modulating the activity of key signaling pathways involved in cell growth and survival. Furthermore, it has been shown to reduce oxidative stress and modulate the levels of neurotransmitters, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-difluorophenyl)thiophene-2-carboxamide in lab experiments include its potent anti-inflammatory, anticancer, and neuroprotective activities, which make it a promising candidate for drug discovery. Additionally, it has been shown to exhibit low toxicity and high selectivity towards its target enzymes and signaling pathways. However, the limitations of using N-(3,4-difluorophenyl)thiophene-2-carboxamide in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-(3,4-difluorophenyl)thiophene-2-carboxamide. One potential area of research is the development of novel analogs and derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the elucidation of its mechanism of action and the identification of its target molecules and pathways may provide insights into the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)thiophene-2-carboxamide can be achieved by reacting 3,4-difluoroaniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Scientific Research Applications

N-(3,4-difluorophenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been reported to exhibit potent anti-inflammatory and anticancer activities by inhibiting the activity of key enzymes and signaling pathways involved in these diseases. Additionally, it has also been shown to possess neuroprotective effects by modulating the levels of neurotransmitters and reducing oxidative stress.

properties

Product Name

N-(3,4-difluorophenyl)thiophene-2-carboxamide

Molecular Formula

C11H7F2NOS

Molecular Weight

239.24 g/mol

IUPAC Name

N-(3,4-difluorophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H7F2NOS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)

InChI Key

XADMDDBIOXLYLU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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